molecular formula C8H14N2 B1295504 3-(tert-Butyl)-5-methyl-1H-pyrazole CAS No. 96440-80-1

3-(tert-Butyl)-5-methyl-1H-pyrazole

Cat. No.: B1295504
CAS No.: 96440-80-1
M. Wt: 138.21 g/mol
InChI Key: CUJNZTKYZLLKBY-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl hydrazine with 3-methyl-2-butanone under acidic conditions, leading to the formation of the desired pyrazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any unsaturated bonds within the molecule.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the tert-butyl and methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Saturated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(tert-Butyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

    Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional properties.

    Butylated hydroxytoluene: Another compound with a tert-butyl group, known for its antioxidant properties.

Comparison: 3-(tert-Butyl)-5-methyl-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical reactivity and potential biological activity compared to other tert-butyl-containing compounds. Its specific substitution pattern also differentiates it from other pyrazole derivatives, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-tert-butyl-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJNZTKYZLLKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242261
Record name 3(5)-Methyl-5(3)-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96440-80-1
Record name 3(5)-Methyl-5(3)-t-butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096440801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(5)-Methyl-5(3)-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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